Ab-chminaca metabolite M4

Description

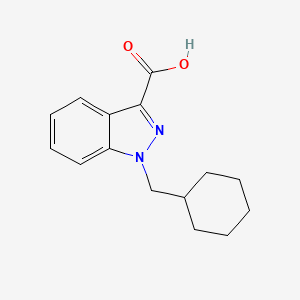

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexylmethyl)indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXHKIOGZJHOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342286 | |

| Record name | 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271630-11-5 | |

| Record name | 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271630115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(CYCLOHEXYLMETHYL)-1H-INDAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJU44VFU4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Characterization and Biotransformation Pathways of Ab Chminaca Metabolite M4

In Vitro Metabolic Profiling

In vitro studies are fundamental in elucidating the metabolic fate of xenobiotics. For AB-CHMINACA, these studies have primarily utilized human liver microsomes (HLMs) to simulate hepatic metabolism.

Human Liver Microsome (HLM) Incubation Studies for Metabolite Formation

Incubation of AB-CHMINACA with HLMs has been a cornerstone in identifying its phase I and phase II metabolites. nih.govuantwerpen.be In these experiments, AB-CHMINACA is introduced into a reaction mixture containing HLMs, which are rich in drug-metabolizing enzymes, and necessary cofactors like NADPH. uantwerpen.be The subsequent mixture is analyzed, typically using liquid chromatography-mass spectrometry (LC-MS), to identify the generated metabolites. nih.gov

Studies have shown that AB-CHMINACA undergoes extensive metabolism in HLMs, leading to the formation of numerous metabolites. nih.gov One of the major metabolic pathways observed is the hydrolysis of the terminal amide group of the valine moiety, which results in the formation of a carboxylic acid metabolite. nih.govnih.gov This carboxylated metabolite is what is known as AB-CHMINACA metabolite M4. glpbio.comcerilliant.comcaymanchem.com Research has consistently identified this metabolite in HLM incubation studies, highlighting its importance as a biomarker of AB-CHMINACA consumption. nih.govnih.gov

In a typical HLM incubation study, the formation of various metabolites is monitored over time. The table below summarizes the key metabolites of AB-CHMINACA identified in such studies.

| Metabolite ID | Biotransformation | Relative Abundance |

| M1 | Amide Hydrolysis | Major |

| M2.1 | Amide Hydrolysis and Monohydroxylation | Major |

| M4 | Carboxylation (Amide Hydrolysis) | Major |

| M6 | Dihydroxylation | Minor |

This table is a representation of typical findings and relative abundances may vary between studies.

Identification of Contributing Enzyme Systems (e.g., Cytochrome P450 Isoforms, Amidase Activity)

The biotransformation of AB-CHMINACA is mediated by several enzyme systems. The primary enzymes involved in its phase I metabolism are the cytochrome P450 (CYP450) monooxygenases and amidases. nih.govnih.govresearchgate.net

Cytochrome P450 (CYP) Isoforms: The CYP450 system, a superfamily of heme-containing enzymes, is responsible for the oxidative metabolism of a vast array of xenobiotics. nih.govmdpi.comcambridge.org In the case of AB-CHMINACA, CYP enzymes, particularly CYP3A4, are instrumental in the hydroxylation of the cyclohexylmethyl moiety. nih.gov While hydroxylation is a major metabolic pathway for AB-CHMINACA, the formation of metabolite M4 is primarily attributed to another class of enzymes. nih.gov

Amidase Activity: The formation of this compound, the carboxylic acid derivative, is the result of the hydrolysis of the amide bond in the parent compound. nih.govnih.gov This reaction is catalyzed by amidases, a class of hydrolase enzymes. nih.gov The amide hydrolysis is a significant metabolic step, leading to one of the most abundant metabolites detected in both in vitro and in vivo samples. nih.govnih.govnih.gov

In Vivo Metabolic Pathway Elucidation in Animal Models

To complement in vitro findings, animal models are crucial for understanding the complete metabolic profile and kinetics of a drug in a living system.

Mouse Model Studies for Metabolic Characterization

Mouse models have been employed to investigate the in vivo metabolism of AB-CHMINACA and its analogs. nih.govresearchgate.netgrafiati.com In these studies, the compound is administered to mice, and biological samples such as blood and urine are collected at various time points for analysis. nih.govresearchgate.net

Research involving the administration of APP-CHMINACA, a structural analog of AB-CHMINACA, to mice has provided valuable insights that are applicable to AB-CHMINACA metabolism. nih.govresearchgate.net These studies have confirmed that the metabolic pathways observed in vitro, including amide hydrolysis, are also prominent in vivo. nih.gov The resulting carboxylic acid metabolite, analogous to this compound, was identified as a major metabolite in both blood and urine samples of the treated mice. nih.govresearchgate.net

Time-Dependent Formation and Excretion Kinetics in Biological Matrices

The time course of metabolite formation and excretion provides critical information for forensic and clinical toxicology. In mouse studies with APP-CHMINACA, the carboxylic acid metabolite (analogous to M4) and its hydroxylated products were found to be the most abundant and long-lasting metabolites in urine. nih.gov This suggests that this compound is a reliable long-term marker for detecting AB-CHMINACA intake. nih.gov

In human hair analysis, this compound has been detected, although less frequently than the parent compound and its primary hydroxylated metabolite (M2). mdpi.com Its presence in hair indicates a longer detection window. The stability of AB-CHMINACA M4 in biological samples is also a key consideration, with studies showing it to be relatively fragile in blood samples compared to other metabolites. nii.ac.jp

Structural Transformations Leading to this compound

The formation of this compound involves a specific and significant structural modification of the parent compound. AB-CHMINACA has a valine-derived side chain containing a terminal carboxamide group. glpbio.comcaymanchem.com

The key biotransformation is the hydrolysis of the amide bond in this side chain. nih.govnih.gov This hydrolytic cleavage, catalyzed by amidase enzymes, replaces the aminocarbonyl group (-CONH2) with a carboxyl group (-COOH). nih.govglpbio.comcaymanchem.com This transformation results in the formation of 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid, which is the chemical structure of this compound. glpbio.com This structural change significantly increases the polarity of the molecule, facilitating its excretion from the body. uantwerpen.be

Characterization of Carboxamide-Linked Side Chain Hydrolysis

The formation of this compound is a primary metabolic event characterized by the cleavage of the carboxamide-linked side chain. This biotransformation involves the hydrolysis of the L-valinamide moiety from the indazole core of the parent compound, AB-CHMINACA. nih.gov This reaction effectively replaces the entire aminocarbonyl-2-methylpropyl side chain with a carboxyl group, forming the corresponding carboxylic acid metabolite. nih.gov

This hydrolysis is a significant pathway in the body's processing of AB-CHMINACA. Studies have identified this carboxylic acid metabolite as a major product in in vitro experiments using human liver microsomes and in the analysis of human specimens. nih.gov The enzymatic process is primarily mediated by carboxylesterase enzymes (CES). frontiersin.org Amidase enzymes are also suggested to play a role in this hydrolytic cleavage. nih.gov

The resulting metabolite, M4, represents a substantial structural modification of the parent compound, as detailed in the table below.

| Compound | Chemical Name | Key Structural Feature |

|---|---|---|

| AB-CHMINACA (Parent) | (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | L-valinamide side chain linked via a carboxamide bond |

| This compound | (1-cyclohexylmethyl)-1H-indazole-3-carboxylic acid | Carboxyl group at the C3 position of the indazole core following hydrolysis |

Mechanisms of Cyclohexylmethyl Ring Hydroxylation

In parallel to amide hydrolysis, hydroxylation of the cyclohexylmethyl (CHM) ring is another predominant metabolic pathway for AB-CHMINACA. researchgate.net This process is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 identified as the most active enzyme in mediating this reaction. nih.govresearchgate.net

This means that this compound can serve as a substrate for further metabolism via hydroxylation. This secondary reaction would result in metabolites that possess both the carboxylic acid feature of M4 and a hydroxyl group on the cyclohexyl ring, such as 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid.

Relationship to Other Primary and Secondary Metabolites (e.g., M2, M1A)

The metabolic map of AB-CHMINACA is complex, with M4 being one of several key metabolites. Its relationship with other metabolites, such as M2 and M1A, is defined by the parallel and sequential nature of the biotransformation pathways.

Metabolite M2 : This metabolite is generally identified as a mono-hydroxylated product of the parent AB-CHMINACA, where the valinamide (B3267577) side chain remains intact. ontosight.ai It is the result of the hydroxylation pathway without initial hydrolysis. Therefore, M2 and M4 are products of two distinct primary metabolic routes. In some studies analyzing biological samples, the concentration of M2 has been found to be greater than that of M4.

Metabolite M1A : This metabolite is identified as (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide. lgcstandards.comcaymanchem.com Like M2, M1A is a product of hydroxylation on the cyclohexyl ring while retaining the original amide side chain. caymanchem.comfda.gov It is considered a major metabolite and can be detected in urine. caymanchem.comszabo-scandic.com

The generation of these metabolites highlights two main competing pathways for the parent drug: amide hydrolysis to form M4, and cyclohexyl hydroxylation to form M1A and M2. Further metabolism can create hybrid metabolites. For example, the hydrolysis of M1A or M2 would yield a hydroxylated version of M4. Conversely, hydroxylation of M4 leads to these same secondary metabolites, demonstrating the interconnectedness of the metabolic pathways.

| Metabolite | Primary Biotransformation Pathway from Parent Drug | Resulting Structure |

|---|---|---|

| Metabolite M4 | Amide Hydrolysis | Carboxylic acid at C3 of the indazole core |

| Metabolite M2 | Hydroxylation | Mono-hydroxylated AB-CHMINACA (intact side chain) |

| Metabolite M1A | Hydroxylation | Mono-hydroxylated on the cyclohexyl ring (intact side chain). caymanchem.comfda.gov |

| Secondary Metabolites | Hydroxylation of M4 / Hydrolysis of M1A/M2 | Contains both a carboxylic acid and a hydroxylated cyclohexyl ring |

Advanced Analytical Methodologies for the Detection and Quantification of Ab Chminaca Metabolite M4

Chromatographic Separation Techniques

The structural characteristics of AB-CHMINACA metabolite M4, particularly the presence of a carboxylic acid group, make it amenable to analysis by several advanced chromatographic techniques. The choice of method often depends on the laboratory's instrumentation, the required sensitivity, and the nature of the biological matrix being tested.

LC-MS/MS is a predominant technique for the targeted analysis of synthetic cannabinoid metabolites due to its high sensitivity and specificity. Validated methods have been established for the simultaneous quantification of multiple synthetic cannabinoid metabolites, including this compound, in biological fluids. nii.ac.jpresearchgate.net

In a representative validated method, chromatographic separation is performed on a high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer. scitechnol.com To ensure accuracy, a deuterated internal standard, such as this compound-D4, is often utilized. scitechnol.comresearchgate.net The method's validation demonstrates acceptable performance for quantification, with studies showing high accuracy and precision. nii.ac.jp For instance, one study on the stability of 24 synthetic cannabinoid metabolites reported that its LC-MS/MS method had accuracies between 70.8–131% and precisions not exceeding 16.6% in blood. nii.ac.jp

Below are typical parameters for an LC-MS/MS method:

Interactive Table: LC-MS/MS Parameters for this compound Analysis

| Parameter | Specification | Source |

|---|---|---|

| Instrument | 1290 High-Performance Liquid Chromatograph (HPLC) coupled to a 6460 triple quadrupole mass spectrometer | scitechnol.com |

| Column | Poroshell 120 PFP (3.0 × 50 mm, 4 μm particle size) | scitechnol.com |

| Mobile Phase A | 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in LC-MS grade water | scitechnol.com |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | scitechnol.com |

| Flow Rate | 0.8 mL/min | scitechnol.com |

| Column Temp. | 40°C | scitechnol.com |

| Injection Vol. | 5 μL | scitechnol.com |

| Internal Standard | this compound-D4 | scitechnol.comresearchgate.net |

Gas chromatography-mass spectrometry is a well-established and reliable technique in toxicology laboratories. It is frequently used for broad toxicological screening before more targeted analyses are conducted. scitechnol.com Samples that are presumptively positive for synthetic cannabinoids, including those containing this compound, are often first identified using traditional GC-MS methods before being subjected to confirmatory analysis. he.com.br

In many routine toxicology workflows, a comprehensive drug screen using GC-MS, sometimes coupled with a nitrogen-phosphorus detector (GC-NPD/MS), is performed on extracts from biological samples. scitechnol.com While specific derivatization steps for this compound are not detailed in the provided research, the carboxylated nature of the metabolite suggests that derivatization would likely be necessary to improve its volatility and chromatographic performance for GC-MS analysis. The use of certified reference materials for this compound is suitable for developing and validating these GC/MS methods. nih.gov

UHPLC-HRMS, particularly using Quadrupole Time-of-Flight (QTOF-MS) instrumentation, offers a powerful solution for screening known and unknown substances. nih.gov This technology is increasingly applied to the analysis of synthetic cannabinoid metabolites, including AB-CHMINACA M4, as it allows for non-targeted detection and retrospective data analysis without the need for specific reference standards for every compound. nih.gov

A rapid screening method for 137 psychoactive substances and their metabolites in urine, including AB-CHMINACA M4, has been developed using UHPLC-QTOF-MS. he.com.br This method utilizes a "dilute-and-shoot" sample preparation technique, significantly reducing analysis time. he.com.br The validation of such methods has demonstrated high specificity, selectivity, and stability, with limits of detection in the low ng/mL range. he.com.br

Key parameters for a UHPLC-HRMS screening method are outlined below:

Interactive Table: UHPLC-HRMS Parameters for this compound Screening

| Parameter | Specification | Source |

|---|---|---|

| Instrument | Bruker Elute UHPLC coupled to a QTOF mass spectrometer | he.com.br |

| Column | ACQUITY UPLC BEH C18 (100 x 2.1 mm) | he.com.br |

| Column Temp. | 40°C | he.com.br |

| Autosampler Temp. | 4°C | he.com.br |

| Sample Prep | "Dilute-and-shoot" for urine samples | he.com.br |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Sample Preparation Strategies for Diverse Biological Matrices

Effective sample preparation is critical to remove matrix interferences and concentrate the analyte of interest, thereby increasing the sensitivity and reliability of the analysis. nih.gov The primary methods used for extracting this compound from biological fluids are solid-phase extraction and liquid-liquid extraction.

SPE is a highly effective and commonly used technique for cleaning and concentrating analytes from complex matrices like blood. A validated protocol for extracting synthetic cannabinoids, including metabolites, from blood involves the use of a mixed-mode cation exchange cartridge. scitechnol.com

The general steps for SPE from blood samples are as follows:

Interactive Table: SPE Protocol for this compound from Blood

| Step | Procedure | Source |

|---|---|---|

| 1. Pretreatment | Fortify 1 mL of blood with an internal standard solution. | scitechnol.com |

| 2. Protein Precipitation | Add 1 mL of cold acetonitrile, vortex, and centrifuge. | scitechnol.com |

| 3. Dilution | Transfer supernatant and add 2 mL of 0.1 M ammonium acetate (B1210297) buffer (pH 4.8). | scitechnol.com |

| 4. Cartridge Conditioning | Condition Bond Elute Plexa PCX cartridge with 1 mL methanol, then 1 mL ammonium acetate buffer. | scitechnol.com |

| 5. Sample Loading | Add the prepared sample to the cartridge. | scitechnol.com |

| 6. Washing | Wash with 3 mL ammonium acetate buffer, then 3 mL of 50:50 deionized water/methanol. | scitechnol.com |

| 7. Elution | Dry the column and elute the analyte with 1 mL of 98:2 acetonitrile/ammonium hydroxide. | scitechnol.com |

| 8. Reconstitution | Evaporate eluent and reconstitute in mobile phase for LC-MS/MS analysis. | scitechnol.com |

LLE is another widely used method, particularly for urine samples. For metabolites that may be present as glucuronide conjugates, an initial enzymatic hydrolysis step is often required to cleave the conjugate and release the free metabolite for extraction. scitechnol.com

A typical LLE procedure for urine involves these steps:

Enzymatic Hydrolysis : An enzymatic hydrolysis step is first performed to cleave potential conjugated metabolites. scitechnol.com

Extraction : Following hydrolysis and cooling, the sample is extracted with a non-polar organic solvent mixture. A solution of dichloromethane/n-heptane (7:3 v/v) has been used effectively for this purpose. scitechnol.com

Separation and Evaporation : After mixing, the layers are separated, and the organic layer containing the analyte is transferred and evaporated to dryness before being reconstituted for analysis. scitechnol.com

Considerations for Matrix Effects and Ion Suppression/Enhancement

The accurate quantification of this compound in biological samples is significantly challenged by matrix effects, a phenomenon where co-eluting endogenous substances from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source. researchgate.netnih.gov This interference can lead to either ion suppression, a decrease in the analytical signal, or ion enhancement, an increase in the signal, both of which compromise the accuracy and reliability of the results. researchgate.net

In the analysis of synthetic cannabinoids and their metabolites, including M4, matrix effects are a well-documented issue, particularly in complex matrices like blood and urine. nih.govojp.gov For instance, studies have shown that M4's more hydrophilic nature compared to its parent compound can influence its interaction with the sample matrix and analytical column, potentially exacerbating these effects. ojp.gov Research has documented significant ionization suppression for numerous synthetic cannabinoid metabolites when analyzed in biological samples. ojp.gov In one study, while some compounds exhibited enhancement, 15 analytes showed ionization suppression greater than 25%. ojp.gov

To mitigate these effects, several strategies are employed. The most common is the use of extensive sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which aim to remove a significant portion of the interfering matrix components before analysis. nih.gov Another critical strategy is the dilution of the sample, which can reduce the concentration of matrix components relative to the analyte. ojp.gov However, the cornerstone for correcting unavoidable matrix effects during quantification is the use of a stable isotopically labeled internal standard, which is discussed in section 3.3.2.

Application of Analytical Reference Standards and Certified Reference Materials

The use of high-purity reference materials is fundamental to the development and validation of robust analytical methods for quantifying this compound. cerilliant.com These standards are essential for ensuring the accuracy, precision, and inter-laboratory reproducibility of results. cerilliant.comgcms.cz

Analytical reference standards of this compound are indispensable for method calibration. cerilliant.comresearchmap.jp Calibration is the process of establishing the relationship between the analytical signal produced by the instrument (e.g., peak area in an LC-MS/MS chromatogram) and the known concentration of the analyte.

To achieve this, a series of calibrator samples are prepared by dissolving a precisely weighed amount of the this compound reference standard in a solvent or blank matrix to create a stock solution. This stock is then serially diluted to generate a set of calibration standards at multiple, distinct concentration levels that span the expected concentration range of the unknown samples. nih.gov These calibrators are analyzed, and the instrument's response is plotted against the known concentrations to construct a calibration curve. nih.gov The concentration of this compound in an unknown biological sample is then determined by comparing its instrument response to this curve. ojp.gov The quality and accuracy of the reference standard directly dictate the accuracy of the entire measurement process. cerilliant.com Certified Reference Materials (CRMs), which are produced under rigorous ISO guidelines (like ISO 17034 and ISO/IEC 17025) and come with a comprehensive certificate of analysis, are preferred as they provide the highest level of accuracy and traceability. gcms.cz

To achieve the highest degree of accuracy in quantification, especially when dealing with the matrix effects described in section 3.2.3, isotopically labeled internal standards are employed. For this compound, the deuterated analog, this compound-d4, serves this purpose. researchgate.net

An internal standard is a compound that is chemically very similar to the analyte but can be distinguished by the mass spectrometer. M4-d4 is structurally identical to M4, except that four of its hydrogen atoms have been replaced with deuterium (B1214612) atoms. This results in a mass shift, allowing the mass spectrometer to detect both the analyte (M4) and the internal standard (M4-d4) simultaneously.

A known, fixed amount of M4-d4 is added to every sample, including calibrators, quality controls, and unknowns, at the very beginning of the sample preparation process. Because M4-d4 is chemically and physically almost identical to M4, it experiences the same loss during extraction, the same degradation, and, crucially, the same degree of ion suppression or enhancement during LC-MS/MS analysis. researchgate.net

Instead of relying on the absolute signal of M4, the quantification is based on the ratio of the peak area of M4 to the peak area of M4-d4. This ratio remains stable even if the absolute signals of both compounds fluctuate due to matrix effects or sample processing inconsistencies. This ratiometric approach effectively cancels out these sources of error, leading to significantly improved precision and accuracy in the final reported concentration. The lack of an available isotopically labeled analog can lead to greater variability in analysis. nih.gov

Role of this compound Reference Standards in Method Calibration

Methodological Performance Parameters

To ensure an analytical method is fit for its intended purpose, it must be validated by assessing key performance parameters. This validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of this compound.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of a quantitative assay.

Limit of Detection (LOD): This is the lowest concentration of this compound that can be reliably detected and distinguished from the absence of the analyte (a blank sample), though not necessarily quantified with acceptable precision. It is often calculated based on the signal-to-noise ratio (typically S/N > 3).

Limit of Quantification (LOQ): This is the lowest concentration of this compound that can be measured with an acceptable level of precision and accuracy. The LOQ is a critical parameter for forensic and clinical toxicology, as it defines the lower boundary of the reportable range of the assay.

These limits are determined by analyzing samples with progressively lower concentrations of the analyte. Published methods show a range of LODs and LOQs depending on the biological matrix and the specific instrumentation used. For example, a method for analyzing M4 in urine reported an LOQ of 0.5 ng/mL. ojp.gov In hair analysis, methods have achieved even lower limits, with one study reporting an LOD of 0.5 pg/mg and a lower limit of quantitation (LLOQ) of 1 pg/mg. researchgate.net

Table 1: Examples of LOD and LOQ for this compound in Various Studies

| Matrix | LOD | LOQ/LLOQ | Source |

|---|---|---|---|

| Urine | Not Specified | 0.5 ng/mL | ojp.gov |

| Hair | 0.5 pg/mg | 1 pg/mg | researchgate.net |

Linearity and calibration range are key parameters that define the accuracy of a method over a specified concentration span.

Linearity: This is the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a statistical analysis of the calibration curve, with the coefficient of determination (r²) being a common measure. An r² value close to 1.000 indicates a strong linear relationship.

Calibration Range: This is the range of concentrations, from the LOQ to an upper limit, over which the method is demonstrated to be linear, accurate, and precise.

For the analysis of this compound, methods are validated to show linearity across a range relevant to expected concentrations in biological samples. For instance, a method for synthetic cannabinoid metabolites in urine used a calibration curve ranging from 0.3 ng/mL (or 0.5 ng/mL for M4) up to 40 ng/mL. ojp.gov Another study analyzing M4 in hair demonstrated good linearity within a range of 5–1000 pg/mg or 10–1000 pg/mg. researchgate.net Often, a weighting factor (e.g., 1/x or 1/x²) is applied to the linear regression to improve accuracy at the lower end of the calibration range. ojp.govnih.gov

Table 2: Examples of Calibration Ranges for this compound

| Matrix | Calibration Range | Weighting Factor (if specified) | Source |

|---|---|---|---|

| Urine | 0.5 ng/mL - 40 ng/mL | Not Specified | ojp.gov |

Table 3: List of Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | AB-CHMINACA |

| AB-CHMINACA N-(3-carboxy-2-methylpropyl) metabolite | This compound |

Forensic and Toxicological Research Applications of Ab Chminaca Metabolite M4

Utility as a Biomarker for Exposure to AB-CHMINACA

The primary application of AB-CHMINACA metabolite M4 in forensic toxicology lies in its role as a reliable biomarker of exposure to its parent compound, AB-CHMINACA. Since synthetic cannabinoids are typically metabolized quickly, the parent compound may be undetectable in biological fluids shortly after use. Metabolites, however, often have a longer detection window, making them more suitable targets for analytical testing.

Detection in Antemortem Samples (e.g., Urine, Hair, Blood, Oral Fluid) for Exposure Confirmation

The detection of this compound in samples collected from living individuals is a cornerstone of confirming the use of AB-CHMINACA. Various biological matrices are utilized for this purpose, each offering distinct advantages in terms of detection windows and ease of collection.

Urine: As a primary route of excretion for drug metabolites, urine is a common matrix for detecting synthetic cannabinoid use. While the parent AB-CHMINACA is rarely found in urine, its metabolites, including M4, are more readily detectable. nih.gov In a study of 1,000 urine samples from individuals in drug withdrawal programs, AB-CHMINACA M4 was identified, although the method was considered semi-quantitative due to matrix effects and other analytical challenges. nih.gov Another study noted that while M1 and M3 were the most predominant metabolites in a user's urine specimen, the potential for detecting other metabolites like M4 exists, particularly with highly sensitive instrumentation. nih.gov

Hair: For uncovering a history of drug use, hair analysis offers a significantly longer detection window, potentially spanning months. An analytical method developed for the detection of AB-CHMINACA and its metabolites in hair was applied to 37 authentic samples from suspected users. nih.gov This study successfully detected AB-CHMINACA M4, alongside the parent compound and metabolite M2. nih.gov The concentration of the parent drug was consistently higher than its metabolites, and the concentration of M2 was greater than that of M4 in all positive samples. nih.gov Another systematic review highlighted a study where AB-CHMINACA M4 was detected in four hair samples from a pool of 122 suspects. nih.gov

Blood: Blood samples provide a snapshot of recent drug exposure. Due to rapid metabolism, the concentrations of parent synthetic cannabinoids in blood are often low. However, their metabolites can sometimes be detected at higher concentrations or for a longer duration. For instance, quantifiable levels of AB-CHMINACA metabolites have been found in plasma samples even when the parent compound was below the lower limit of quantification. nih.gov The stability of metabolites like M4 in blood is a critical factor for accurate toxicological analysis. One study investigating the long-term stability of 24 synthetic cannabinoid metabolites found that 3-carboxyindazole metabolites, such as AB-CHMINACA M4, were more fragile in blood compared to 3-carboxyindole metabolites. nii.ac.jp

Oral Fluid: Oral fluid is a non-invasive alternative for detecting recent drug use. A study exploring the preconcentration of cannabinoids for paper spray mass spectrometry noted that the more hydrophilic AB-CHMINACA M4 had higher detection limits compared to the parent compound, AB-CHMINACA, under all tested conditions. nih.gov

Table 1: Detection of this compound in Antemortem Biological Samples

| Biological Matrix | Type of Finding | Research Summary |

|---|---|---|

| Urine | Semi-Quantitative | Detected in urine samples from individuals in a drug withdrawal program. nih.gov |

| Qualitative | Identified as a potential urinary biomarker, though other metabolites may be more abundant. nih.gov | |

| Hair | Quantitative | Detected in 37 authentic hair samples from suspected users; concentrations were lower than the parent drug and metabolite M2. nih.gov |

| Qualitative | Detected in 4 out of 122 hair samples from suspected synthetic cannabinoid users. nih.gov | |

| Blood | Stability Study | Found to be more fragile in blood compared to certain other classes of synthetic cannabinoid metabolites. nii.ac.jp |

| Oral Fluid | Analytical Method Development | Exhibited higher detection limits compared to the parent compound in a study on preconcentration techniques. nih.gov |

Identification in Postmortem Samples to Aid Toxicological Investigations

In the context of postmortem toxicology, the identification of this compound can be crucial in establishing the cause of death, especially in cases where the parent compound has been eliminated or is present at very low concentrations.

Contribution to Understanding Synthetic Cannabinoid Detection Windows

The study of this compound contributes to a broader understanding of the detection windows for synthetic cannabinoids. Because these substances are rapidly metabolized, the window for detecting the parent compound is often short. nih.gov The presence of metabolites in biological samples when the parent drug is no longer detectable extends the time frame for confirming exposure. researchgate.net

Research has shown that metabolites can be the only evidence of consumption in certain cases. For example, in some instances, quantifiable levels of AB-CHMINACA metabolites were found in plasma even when the parent compound was below the limit of quantification. nih.gov This underscores the importance of including major metabolites like M4 in analytical screening panels to prolong the detection window.

The choice of biological matrix also significantly influences the detection window. While blood and oral fluid are suitable for detecting recent use, urine provides a longer window of detection for metabolites. nih.gov Hair analysis offers the longest retrospective view of consumption, potentially for several months. nih.gov The detection of AB-CHMINACA M4 in hair samples demonstrates its utility for long-term monitoring of use. nih.gov

Insights into Exposure Profiles from Analytical Case Series and Research Datasets

Analytical case series and research datasets provide valuable real-world data on the prevalence and concentration ranges of synthetic cannabinoids and their metabolites. The inclusion of this compound in these studies offers insights into its relevance in forensic casework.

A study analyzing 122 hair samples from individuals suspected of synthetic cannabinoid abuse found AB-CHMINACA in 37 samples, with concentrations ranging from 2.2 to 1512 pg/mg. nih.gov In this cohort, the M2 metabolite was the most frequently detected metabolite, while AB-CHMINACA M4 was also identified in four of the samples, indicating its presence in a subset of users. nih.gov

In a separate study focused on developing and validating a method for detecting AB-CHMINACA and six of its metabolites in hair, 37 authentic samples were analyzed. nih.gov The results showed that AB-CHMINACA and its metabolites M2 and M4 were detectable. A consistent finding was that the concentration of the parent drug was significantly higher than its metabolites, and the amount of M2 was greater than M4 in all positive samples. nih.gov

The postmortem case report previously mentioned, which detailed the fatal intoxication of a young man, provided specific quantitative data for AB-CHMINACA and its metabolites in blood, with M4 being present at 2.29 ± 0.14 ng/mL. acs.org Such case reports are invaluable for building a database of toxicological findings associated with specific synthetic cannabinoids and their metabolites.

Table 2: Summary of Findings from Analytical Case Series and Research Datasets

| Study Type | Sample Type | Number of Samples | Key Findings Related to this compound |

|---|---|---|---|

| Case Series | Hair | 122 | AB-CHMINACA M4 detected in 4 samples. nih.gov |

| Method Application | Hair | 37 | AB-CHMINACA M4 detected; concentrations were lower than the parent drug and metabolite M2. nih.gov |

| Postmortem Case Report | Blood | 1 | AB-CHMINACA M4 concentration was 2.29 ± 0.14 ng/mL. acs.org |

Comparative Metabolic Studies and Structural Analogues of Ab Chminaca Metabolite M4

Differentiation from and Co-occurrence with Other AB-CHMINACA Metabolites

AB-CHMINACA undergoes extensive metabolism in the human body, leading to a variety of metabolites. nih.gov In vitro studies using human liver microsomes have identified as many as 26 distinct metabolites, produced through pathways including hydroxylation, N-dealkylation, and amide hydrolysis. nih.gov

The primary differentiation of metabolite M4 lies in its chemical structure. It is the result of amidase-mediated hydrolysis of the L-valinamide side chain, which replaces the aminocarbonyl-2-methylpropyl group with a carboxyl group. nih.govcaymanchem.com This contrasts with the more common phase I metabolites, which are products of cytochrome P450 (CYP) enzyme activity, primarily CYP3A4, leading to mono- or di-hydroxylated versions of the parent compound on the cyclohexylmethyl ring. nih.gov

Forensic investigations frequently detect AB-CHMINACA metabolite M4 alongside the parent drug and other key metabolites. In analyses of hair samples from suspected users, AB-CHMINACA M4 was detected along with the parent compound and AB-CHMINACA M2 (a hydroxylated metabolite). nih.gov The concentration of the parent drug was typically the highest, followed by M2, with M4 present in lower amounts. nih.gov Similarly, during an outbreak investigation, a predicted M2 metabolite was found in all 15 patient samples that were positive for AB-CHMINACA, and reference standards for both M2 and M4 were crucial for the analysis. nih.gov The co-occurrence of these varied metabolites underscores the complex biotransformation of AB-CHMINACA. nih.govnih.gov

Table 1: Co-occurrence of this compound with Parent Compound and Other Metabolites This table is interactive and allows for sorting and filtering of data.

| Study | Biological Matrix | Co-occurring Compounds Detected | Key Findings |

|---|---|---|---|

| Choi, B., et al. (2017) nih.gov | Hair | AB-CHMINACA, AB-CHMINACA M2 | The concentration of the parent drug was much higher than its metabolites. The amount of M2 was greater than M4. |

| Tyndall, J.A., et al. (2015) nih.gov | Urine | AB-CHMINACA, AB-CHMINACA M2 | In an outbreak, all 15 samples positive for the parent compound also contained quantifiable amounts of the M2 metabolite. |

| Erratico, C., et al. (2015) nih.gov | Urine, Human Liver Microsomes | Parent AB-CHMINACA, 25 other metabolites (hydroxylated, carboxylated, glucuronidated) | Most in vitro metabolites were also detected in a user's urine, confirming the predictive value of the in vitro model. |

| Gundersen, et al. (2019) nih.gov | Urine | 34 other SC metabolites | A method was developed for the semi-quantitative detection of M4 among many other synthetic cannabinoid metabolites. |

Cross-Comparative Biotransformation Profiles with Related Synthetic Cannabinoids

Comparing the metabolism of AB-CHMINACA with structurally similar synthetic cannabinoids provides valuable context for understanding metabolic patterns and predicting the biotransformation of new analogues.

The core structure—whether indazole or indole (B1671886)—is a significant determinant of metabolic stability. mdpi.com Synthetic cannabinoids with an indazole core, often designated with "INACA" in their name (e.g., AB-CHMINACA, AB-FUBINACA), generally exhibit faster in vitro clearance rates compared to their indole analogues ("ICA" compounds). mdpi.com This suggests that indazole-based compounds are more metabolically reactive. mdpi.com For instance, comparative studies between AMB-FUBINACA (indazole) and AMB-CHMICA (indole) showed that the different core structures led to diverse metabolic reactions and, consequently, different urinary metabolite profiles. nih.gov This structural difference also influences the fragmentation patterns observed in mass spectrometry analysis. mdpi.com

Table 2: Comparative Metabolism of Indazole vs. Indole Core Synthetic Cannabinoids This table is interactive and allows for sorting and filtering of data.

| Compound Class | Example Compound | Core Structure | Key Metabolic Features | Reference(s) |

|---|---|---|---|---|

| Indazole-3-Carboxamide | AB-CHMINACA | Indazole | Faster in vitro clearance; more metabolically reactive. | mdpi.com |

| Indole-3-Carboxamide | 5F-MDMB-PICA | Indole | Slower in vitro clearance; less metabolically reactive than indazole analogues. | mdpi.com |

| Indazole vs. Indole Pair | AMB-FUBINACA vs. AMB-CHMICA | Indazole / Indole | Different N-functionalisation on the core leads to diverse metabolic reactions and different urinary metabolites. | nih.gov |

Amide hydrolysis and hydroxylation are two of the most common phase I metabolic pathways for synthetic cannabinoids containing an amide linkage. temple.eduresearchgate.net

Amide Hydrolysis: The formation of a carboxylic acid metabolite, like M4 from AB-CHMINACA, is a shared pathway for many related compounds. For AB-FUBINACA, the corresponding amide hydrolysis product is a prominent metabolite. frontiersin.org Similarly, for APP-CHMINACA, the main metabolic route involves the hydrolysis of the distal amide group. nih.gov For many synthetic cannabinoids derived from L-valine and L-tert-leucine, amide hydrolysis is considered a major pathway. researchgate.net

Hydroxylation: This is a nearly universal metabolic reaction for synthetic cannabinoids. nih.gov However, the preferred site of hydroxylation varies based on the compound's structure. For AB-CHMINACA and its analogue ADB-CHMINACA, the cyclohexylmethyl tail is a primary site for hydroxylation. nih.govd-nb.info In contrast, for compounds with a pentyl side chain, hydroxylation often occurs on that chain. frontiersin.org For some compounds like ADB-CHMINACA, hydroxylation of the tail appears to be the preferred transformation over amide hydrolysis. researchgate.net

Table 3: Comparison of Major Metabolic Pathways in AB-CHMINACA and Related Analogues This table is interactive and allows for sorting and filtering of data.

| Compound | Primary Metabolic Pathways | Key Metabolites | Reference(s) |

|---|---|---|---|

| AB-CHMINACA | Amide hydrolysis, Hydroxylation (cyclohexyl ring) | M4 (Carboxylic acid), M2 (Hydroxylated) | nih.govcaymanchem.com |

| AB-FUBINACA | Amide hydrolysis, Aliphatic hydroxylation | M11 (Amide hydrolysis product), M6 (Hydroxylated) | frontiersin.org |

| ADB-CHMINACA | Hydroxylation (cyclohexyl tail) was preferred; Amide hydrolysis was minor. | Hydroxycyclohexylmethyl metabolites | researchgate.netd-nb.info |

| APP-CHMINACA | Hydrolysis of distal amide, followed by hydroxylation. | Amide hydrolysis product and its hydroxylated forms. | nih.gov |

Analogues with Indazole and Indole Cores

Impact of Structural Modifications on Metabolite Formation and Persistence

Subtle changes in the chemical structure of a synthetic cannabinoid can drastically alter its metabolic fate, influencing which metabolites are formed and how long they persist. This continuous structural evolution presents a major challenge for forensic laboratories. nih.gov

The lability of the head group, such as an amide or ester, is often a determining factor for clearance rates and the types of metabolites produced. mdpi.com As noted, the substitution of an indole core for an indazole core increases metabolic stability. mdpi.com Furthermore, modifications to the tail group significantly redirect metabolic processes. The presence of the cyclohexylmethyl group in the CHMINACA series, for example, makes it a primary target for hydroxylation, sometimes making amide hydrolysis a less dominant pathway compared to other analogues. researchgate.netd-nb.info The replacement of a pentyl chain with a 5-fluoropentyl chain can also shift the primary site of metabolism. frontiersin.org

Emerging Research Challenges and Future Directions in Ab Chminaca Metabolite M4 Research

Development of Novel and Enhanced Analytical Detection Technologies

The detection of AB-CHMINACA and its metabolites in biological matrices is predominantly accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com However, the ongoing challenges lie in enhancing the sensitivity, selectivity, and speed of these methods, particularly for minor metabolites or in complex matrices. High-resolution mass spectrometry (HRMS), such as LC-QTOF-MS (liquid chromatography-quadrupole time-of-flight mass spectrometry), offers a significant advantage by allowing for non-targeted screening and retrospective data analysis. nih.govresearchgate.net This is crucial as it enables the identification of new or unexpected metabolites without needing a pre-existing standard. researchgate.net For instance, LC-QTOF-MS has been successfully used to monitor the formation of AB-CHMINACA metabolites in in vitro studies with human liver microsomes. nih.gov The development of methods that can simultaneously quantify a wide range of synthetic cannabinoids and their metabolites, including M4, is a key area of research. nih.gov

Future enhancements will likely focus on overcoming matrix effects, such as ion suppression or enhancement in urine and blood, which can affect quantification accuracy. ojp.gov The development of more specific and sensitive assays is necessary, especially given that metabolites like M4 can be present at low concentrations. researchmap.jp

A significant trend in modern analytical chemistry is the miniaturization and automation of analytical processes. chromatographyonline.comnews-medical.net These advancements aim to reduce reagent consumption, decrease waste, accelerate analysis time, and enable on-site testing. chromatographyonline.comnih.gov Technologies such as capillary electrophoresis and nano-liquid chromatography (nano-LC) have shown promise for the analysis of synthetic cannabinoids. chromatographyonline.com

Miniature mass spectrometers coupled with ambient ionization methods, like paper spray ionization (PSI), represent a frontier for rapid, on-site drug screening. nih.govresearchgate.net This approach simplifies sample preparation, allowing for the direct analysis of trace amounts of substances on surfaces or in biological fluids like blood and urine. nih.gov While specific applications to AB-CHMINACA metabolite M4 are not yet widespread, the technology has been proven effective for other synthetic cannabinoids, suggesting a viable future direction for M4 detection in forensic and clinical settings. nih.govresearchgate.net Furthermore, paper-based analytical devices (PADs) offer a low-cost, portable alternative for colorimetric testing, which could be adapted for initial screening of cannabinoid compounds. nih.gov The integration of these miniaturized systems into automated workflows is a key challenge that, once overcome, could revolutionize high-throughput and point-of-care testing. news-medical.net

In Silico Prediction Models for Metabolite Identification and Elucidation

In silico (computer-based) models are increasingly used to predict the metabolism of new psychoactive substances, providing a rapid and cost-effective way to hypothesize potential metabolites before they are confirmed in the laboratory. frontiersin.org Software like MetaSite can predict metabolites resulting from common cytochrome P450 (CYP450) biotransformations. nih.gov

However, a significant research challenge is the accuracy of these predictions for all metabolic pathways. For many synthetic cannabinoids, the primary metabolic reactions involve oxidation and hydroxylation mediated by CYP enzymes. nih.gov In silico models are often successful at predicting these metabolites. frontiersin.org In the case of AB-CHMINACA, while many hydroxylated metabolites are formed, the M4 metabolite results from amide hydrolysis, a reaction that may not be mediated by CYP450 enzymes and can be missed or ranked lower by prediction software focused on CYP-mediated pathways. nih.govfrontiersin.org Studies on AB-PINACA, a related compound, showed that while in silico software could predict numerous metabolites, the major metabolite formed via amide hydrolysis was not always the top-ranked prediction. nih.gov This highlights a crucial area for future development: enhancing in silico models to more accurately predict a wider range of enzymatic reactions, including those from hydrolases like amidases and carboxylesterases, which are responsible for the formation of key metabolites like M4. nih.govresearchgate.net

Comprehensive Characterization of Enzymatic Metabolism Beyond Major Pathways

The metabolism of AB-CHMINACA is complex, involving numerous enzymatic pathways. While phase I metabolism is dominated by hydroxylation reactions carried out by cytochrome P450 enzymes (with CYP3A4 being the most active), this does not account for all major metabolites. nih.govresearchgate.net

The formation of this compound, (1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid), occurs via the hydrolysis of the L-valinamide group. nih.govresearchgate.net This reaction is believed to be catalyzed by amidase enzymes, such as carboxylesterases, rather than CYP450 enzymes. nih.govresearchgate.net This represents a metabolic pathway that is distinct from the more commonly characterized oxidative transformations. While M4 was identified as a major metabolite in an authentic urine specimen, other studies have found its concentration to be lower than other metabolites like M2 (a hydroxylated metabolite). researchmap.jpresearchgate.net Research has shown that metabolites formed by amide hydrolysis can still possess significant activity at cannabinoid receptors. researchgate.net A key research challenge is to fully characterize the specific enzymes responsible for this hydrolysis and to understand the factors influencing the rate and extent of this pathway compared to the CYP-mediated routes. This knowledge is essential for accurately interpreting toxicological findings and understanding the full pharmacological profile of AB-CHMINACA consumption.

Long-Term Stability and Degradation Studies of this compound in Analytical Samples

The stability of drug metabolites in stored biological samples is a critical factor for the reliability of forensic and clinical toxicology results. oup.comnih.gov If a target metabolite degrades over time, it can lead to false-negative results or an underestimation of the initial concentration. Several studies have investigated the long-term stability of synthetic cannabinoid metabolites, including AB-CHMINACA M4, under various storage conditions. ojp.govnii.ac.jp

Research indicates that metabolites are generally more stable than parent compounds, which can degrade quickly, especially when stored at room temperature or refrigerated. oup.comnih.gov In a comprehensive stability study, AB-CHMINACA M4 in urine was found to be stable for up to 9 weeks when stored under refrigerated and freezer conditions. ojp.gov Another study examining 24 synthetic cannabinoid metabolites found that all were stable in blood and urine for up to 168 days when stored at -30°C. nii.ac.jp That same study noted that in blood samples, indazole-carboxy metabolites like AB-CHMINACA M4 were more fragile than indole-carboxy metabolites at warmer temperatures (4°C, 22°C, and 37°C). nii.ac.jp This highlights the importance of proper sample storage, preferably frozen, to ensure the integrity of M4 for analysis. The development of deuterated internal standards, such as this compound-d4, is also crucial for accurate quantification by compensating for any degradation or extraction inefficiencies. caymanchem.comscitechnol.com

Future research should continue to evaluate long-term stability beyond several months and investigate the specific degradation products of M4 to prevent potential misinterpretation of analytical data.

Table 1: Stability Findings for this compound

| Matrix | Storage Condition | Duration | Finding | Citation |

| Urine | Room Temp, Refrigerator, Freezer | Up to 9 weeks | Most metabolites were stable. Least stable were noted, but M4 was not among them, implying good stability. | ojp.gov |

| Blood | 37°C, 22°C, 4°C | Up to 168 days | Indazole-carboxy metabolites (like M4) were found to be more fragile than indole-carboxy metabolites. | nii.ac.jp |

| Blood & Urine | -30°C | Up to 168 days | All 24 tested metabolites, including M4, were stable. | nii.ac.jp |

| General | -20°C | ≥ 2 years | The deuterated reference material (M4-d4) is listed as stable for at least 2 years at -20°C. | caymanchem.com |

Q & A

Q. What analytical methods are recommended for detecting AB-CHMINACA metabolite M4 in biological samples?

Metabolite M4 is typically detected using high-resolution mass spectrometry (HRMS) techniques such as ultra-high-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods enable precise identification through accurate mass measurements (<10 ppm error) and fragmentation pattern analysis. For example, M4's di-hydroxylated structure is confirmed by product ions such as m/z 372.1920 (loss of terminal amine) and m/z 344.1968 (loss of amide group) . Validation should include retention time matching, control sample comparisons, and trend analysis of metabolite formation over time .

Q. Why is M4 considered a biomarker for AB-CHMINACA use in forensic toxicology?

M4, a methylpropyl side chain hydroxylation product, is consistently identified in both in vitro (human liver microsomes) and in vivo (urine samples from users) studies. Its stability and specificity make it a reliable biomarker. For instance, M4 was detected alongside other phase-I metabolites (e.g., M1, M10) in urine, even when the parent compound was absent, highlighting its utility in post-metabolism detection .

Q. What are the primary metabolic pathways leading to M4 formation?

M4 is a di-hydroxylated metabolite formed via cytochrome P450 (CYP)-mediated oxidation. In vitro studies show that CYP3A4 is the predominant enzyme responsible for hydroxylation of AB-CHMINACA's methyl-cyclohexyl chain, with minor contributions from CYP1A2 and CYP2B6 . Hydroxylation occurs at two positions on the methylpropyl side chain, confirmed by MS/MS fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolite detection across studies?

Discrepancies (e.g., variable abundance of M4 in different experimental setups) may arise from differences in enzyme activity, incubation conditions, or analytical sensitivity. To address this:

- Use stable isotope-labeled internal standards to normalize inter-sample variability .

- Cross-validate findings with multiple detection platforms (e.g., QTOF for broad screening, MS/MS for targeted quantification) .

- Replicate experiments with pooled human liver microsomes to account for inter-individual CYP expression differences .

Q. What methodological strategies improve the predictive accuracy of in vitro models for M4 detection in humans?

- Tiered data analysis : Prioritize metabolites showing dose- and time-dependent formation in microsomal incubations .

- Phase-II metabolite profiling : Include glucuronidation assays (using UDP-glucuronosyltransferases) to identify conjugated forms of M4, which may dominate in urine .

- Cross-species validation : Compare human microsomal data with in vivo rodent studies to assess metabolic conservation .

Q. How do CYP enzyme polymorphisms impact M4 quantification in diverse populations?

CYP3A4 polymorphisms can alter hydroxylation efficiency, affecting M4 abundance. To mitigate this:

Q. What contradictions exist in current data on M4's role in toxicity?

While M4 is a major metabolite, its direct toxicological effects are unclear. Murine studies show AB-CHMINACA causes hepatorenal toxicity, but M4-specific contributions are not isolated . To address this:

- Conduct metabolite-specific toxicity assays (e.g., cell viability studies with synthetic M4).

- Correlate M4 blood concentrations with histopathological outcomes in animal models .

Methodological Best Practices

Q. How should researchers validate M4 identification in novel matrices (e.g., blood, hair)?

- Synthetic standards : Use commercially available M4 (if accessible) for retention time and fragmentation matching .

- Stability testing : Assess M4 degradation under storage conditions (e.g., freeze-thaw cycles, pH variations) .

- Matrix-matched calibration : Prepare standards in the same biological matrix to correct for ion suppression/enhancement .

Q. What computational tools assist in predicting M4's metabolic fate?

- Nexus software : Predicts potential metabolites using substrate structure and enzyme families .

- XCMS/MZmine : Preprocess HRMS data to filter noise and align peaks .

- In silico docking : Models M4's interactions with CYP3A4 active sites to predict hydroxylation sites .

Data Reporting and Reproducibility

Q. How can researchers enhance the reusability of metabolomics data for M4 studies?

- Adhere to FAIR principles : Share raw MS files, processing parameters, and metadata in public repositories (e.g MetaboLights) .

- Report QC metrics : Include coefficient of variation (CV) for retention times, mass accuracy, and internal standard recovery .

- Document negative controls : Confirm absence of M4 in blanks to rule out contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.